4-(Isocyanatomethyl)cyclohex-1-ene
Overview
Description
4-(Isocyanatomethyl)cyclohex-1-ene is a chemical compound that belongs to the family of isocyanates. It is a colorless liquid used in various industrial applications, including the production of polyurethane foams, coatings, and adhesives. The compound has the molecular formula C8H11NO and a molecular weight of 137.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isocyanatomethyl)cyclohex-1-ene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring . Another method includes the reaction of organocerium reagents with cycloalkanones, followed by the addition of MsCl or SOCl2 with DBU to yield aryl-substituted cycloalkenes .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of high-purity reagents and precise temperature control is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Isocyanatomethyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexene oxides, while substitution reactions can produce various substituted cyclohexenes .
Scientific Research Applications
4-(Isocyanatomethyl)cyclohex-1-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is widely used in the production of polyurethane foams, coatings, and adhesives due to its reactivity and versatility
Mechanism of Action
The mechanism of action of 4-(Isocyanatomethyl)cyclohex-1-ene involves its reactivity with various nucleophiles. The isocyanate group (-NCO) is highly reactive and can form covalent bonds with nucleophilic groups such as amines and alcohols. This reactivity is utilized in the formation of polyurethane polymers, where the compound reacts with polyols to form urethane linkages .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A saturated cyclic hydrocarbon with similar structural features but lacks the isocyanate group.
Cyclohexene: An unsaturated cyclic hydrocarbon with a double bond but without the isocyanate group.
Isocyanatomethylbenzene: A compound with a similar isocyanate group but attached to a benzene ring instead of a cyclohexene ring
Uniqueness
4-(Isocyanatomethyl)cyclohex-1-ene is unique due to the presence of both the isocyanate group and the cyclohexene ring. This combination imparts specific reactivity and properties that are valuable in industrial applications, particularly in the production of polyurethane materials .
Properties
IUPAC Name |
4-(isocyanatomethyl)cyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-7-9-6-8-4-2-1-3-5-8/h1-2,8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXECUWXYZZZJNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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